molecular formula C4H4N2O2 B11818038 2-Aminooxazole-5-carbaldehyde

2-Aminooxazole-5-carbaldehyde

Cat. No.: B11818038
M. Wt: 112.09 g/mol
InChI Key: YXFXNFGCDVMEBN-UHFFFAOYSA-N
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Description

2-Aminooxazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The 2-aminooxazole scaffold is recognized for its prevalence in compounds with significant biological activity. A closely related analog, 2-aminooxazole-5-carboxamide, has a documented molecular formula of C4H5N3O2 and requires specific handling protocols, such as cold-chain transportation and storage in a dark, sealed environment at 2-8°C . Recent scientific literature highlights the therapeutic potential of 2-aminooxazole derivatives. For instance, a 2025 study published a novel chlorinated 2-aminooxazole derivative that exhibited potent bactericidal activity and synergized with the last-resort antibiotic colistin against multidrug-resistant Acinetobacter baumannii , a critical pathogen on the WHO priority list . This suggests that 2-aminooxazole-based compounds are promising candidates for developing new antibacterial agents and antibiotic adjuvants to address the global antimicrobial resistance crisis. The aldehyde functional group in this compound makes it a versatile synthetic intermediate for constructing more complex molecules. It can undergo various reactions, including condensations and nucleophilic additions, to generate libraries of compounds for high-throughput screening in oncology, infectious diseases, and other therapeutic areas. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and adhere to all recommended safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

2-amino-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C4H4N2O2/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6)

InChI Key

YXFXNFGCDVMEBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)N)C=O

Origin of Product

United States

Chemical Transformations and Reactivity of 2 Aminooxazole 5 Carbaldehyde

Transformations Involving the Amino Group at C-2

The primary amine group attached to the oxazole (B20620) ring is a key site for nucleophilic reactions, enabling the introduction of various substituents.

The nitrogen atom of the amino group can be functionalized through several common organic reactions, including acylation and alkylation.

N-Acylation: The amino group of 2-aminooxazole derivatives can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a wide range of substituents. The nucleophilicity of the amino group is generally sufficient for this transformation, though in some cases, a base may be used to facilitate the reaction.

N-Alkylation: Direct alkylation of the 2-amino group with alkyl halides can be more complex. The 2-aminooxazole system possesses multiple nucleophilic sites, including the endocyclic nitrogen atom of the oxazole ring. Consequently, reactions with alkyl halides can sometimes lead to a mixture of N-alkylated products at the exocyclic amino group and the ring nitrogen. chemicalbook.com However, under specific conditions, selective N-alkylation at the amino group can be achieved. amazonaws.com

Buchwald-Hartwig Coupling: A more controlled method for N-arylation involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of N-aryl and N-heteroaryl substituted 2-aminooxazoles from the parent amine and an aryl or heteroaryl halide. researchgate.net

Reaction TypeReagent ClassProduct Class
N-AcylationAcid Chlorides, AnhydridesN-Acyl-2-aminooxazoles (Amides)
N-AlkylationAlkyl HalidesN-Alkyl-2-aminooxazoles
N-ArylationAryl Halides (with Pd catalyst)N-Aryl-2-aminooxazoles

The primary amino group of 2-Aminooxazole-5-carbaldehyde can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemicalbook.com

The reactivity of the 2-amino group in such condensations can be influenced by the electronic nature of the oxazole ring. While direct examples with this compound are not extensively documented, the analogous 2-aminothiazole (B372263) readily forms Schiff bases with aromatic aldehydes. chemicalbook.com These reactions are fundamental in the construction of more complex heterocyclic systems.

Reactivity of the Carbaldehyde Moiety at C-5

The aldehyde group at the C-5 position is an electrophilic center and a versatile handle for a variety of chemical transformations, including condensations, additions, and redox reactions.

The carbaldehyde group is highly susceptible to condensation with nucleophiles. A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. mychemblog.com This reaction leads to the formation of a new carbon-carbon double bond.

Condensation ReactionReactantCatalystProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile, Diethyl malonate)Weak Base (e.g., Piperidine (B6355638), Ammonia)α,β-Unsaturated compound

The electrophilic carbon of the aldehyde is a target for various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reaction: Organomagnesium halides (Grignard reagents) add to the aldehyde to form, after an acidic workup, a secondary alcohol. chemguide.co.uk This reaction is a powerful tool for creating new carbon-carbon bonds and introducing a variety of alkyl, aryl, or vinyl groups at the position of the original aldehyde. libretexts.org

Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene. organic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A significant advantage of this reaction is that the double bond is formed specifically at the location of the original carbonyl group. pressbooks.pub

The oxidation state of the aldehyde group can be readily altered through oxidation or reduction.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. A mild and selective method for this transformation is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under acidic conditions. wikipedia.orgnrochemistry.com This method is known for its tolerance of other functional groups. chem-station.com The resulting 2-aminooxazole-5-carboxylic acid is a valuable building block for further derivatization.

Reduction: The aldehyde can be reduced to a primary alcohol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is selective for aldehydes and ketones and typically does not affect other functional groups like esters or amides that might be present in more complex derivatives. masterorganicchemistry.com The product of this reaction is (2-aminooxazol-5-yl)methanol.

Redox ReactionReagentProduct Functional Group
OxidationSodium chlorite (NaClO₂)Carboxylic Acid
ReductionSodium borohydride (NaBH₄)Primary Alcohol

Modifications of the Oxazole Ring System

Exploration of Electrophilic Substitution Patterns

The oxazole ring is generally susceptible to electrophilic aromatic substitution, with the C-5 position being the most reactive site in the unsubstituted parent compound. However, in this compound, the scenario is more complex. The 2-amino group strongly activates the ring, directing electrophiles to the C-4 and C-5 positions. In contrast, the 5-carbaldehyde group deactivates the ring, particularly at the C-5 position.

Theoretical considerations suggest that the C-4 position would be the most likely site for electrophilic attack, as it is activated by the amino group and less deactivated by the aldehyde functionality compared to the C-5 position. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the corresponding 4-substituted-2-aminooxazole-5-carbaldehyde derivatives. However, due to the deactivating effect of the aldehyde, harsher reaction conditions may be required compared to simpler 2-aminooxazoles.

Electrophilic ReagentExpected ProductPredicted Regioselectivity
HNO₃/H₂SO₄2-Amino-4-nitrooxazole-5-carbaldehydeC-4 substitution
Br₂/FeBr₃2-Amino-4-bromooxazole-5-carbaldehydeC-4 substitution
RCOCl/AlCl₃2-Amino-4-acyloxazole-5-carbaldehydeC-4 substitution

This table is based on predicted reactivity and not on reported experimental data.

Nucleophilic Attack on the Oxazole Ring

While the oxazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack, this reactivity is significantly enhanced by the presence of the electron-withdrawing 5-carbaldehyde group. Nucleophilic attack is most likely to occur at the C-2 and C-5 positions. The C-2 position is activated by both the ring oxygen and nitrogen, while the C-5 position is activated by the aldehyde.

Strong nucleophiles can lead to ring-opening reactions. For instance, treatment with strong bases could potentially lead to cleavage of the oxazole ring. Softer nucleophiles might add to the C-2 or C-5 position, potentially leading to the formation of stable adducts or intermediates that could undergo further transformations. The exocyclic amino group can also be a site for nucleophilic attack under certain conditions, leading to substitution reactions.

NucleophilePotential Reaction Pathway
Strong Bases (e.g., NaOH)Ring cleavage
Grignard Reagents (RMgX)Addition to the C-2 or C-5 position, or to the aldehyde
Amines (RNH₂)Potential substitution of the 2-amino group or addition to the ring

This table outlines potential, but not experimentally confirmed, reaction pathways.

Ring Rearrangement Reactions of Oxazole Derivatives

Oxazole derivatives are known to undergo a variety of rearrangement reactions, often promoted by heat or light. One of the most well-known is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. While this compound does not fit this specific substrate profile, related photochemical rearrangements could be envisaged.

Irradiation with UV light could potentially induce a rearrangement of the oxazole ring to an isomeric oxazole or even to a different heterocyclic system. The specific outcome would depend on the wavelength of light used and the solvent, as these factors can influence the nature of the excited state and the subsequent reaction pathway. Another possibility is the thermal rearrangement of N-acylated derivatives of this compound, which might lead to the migration of the acyl group.

Metal Complexation and Coordination Chemistry of 2-Aminooxazoles

The 2-aminooxazole scaffold possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The primary coordination sites are the endocyclic nitrogen atom (N-3) and the exocyclic amino group. The oxygen atom of the oxazole ring is generally a poor coordinator. The presence of the 5-carbaldehyde group introduces an additional potential coordination site through its carbonyl oxygen.

This compound can act as a bidentate or even a tridentate ligand, depending on the metal ion and the reaction conditions. It can form chelate rings with metal ions, leading to the formation of stable metal complexes. For instance, it could coordinate to a metal center through the endocyclic nitrogen and the exocyclic amino nitrogen, forming a five-membered chelate ring. Alternatively, coordination could involve the exocyclic amino nitrogen and the carbonyl oxygen of the aldehyde, forming a six-membered chelate ring.

The coordination chemistry of closely related 2-aminothiazole and other amino-heterocyclic ligands has been extensively studied, revealing a rich variety of coordination modes and resulting in complexes with interesting catalytic and biological properties. By analogy, this compound is expected to form stable complexes with a range of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).

Metal IonPotential Coordination ModePotential Geometry
Cu(II)Bidentate (N-endo, N-exo) or (N-exo, O-carbonyl)Square planar or distorted octahedral
Ni(II)Bidentate (N-endo, N-exo) or (N-exo, O-carbonyl)Octahedral or square planar
Zn(II)Bidentate (N-endo, N-exo) or (N-exo, O-carbonyl)Tetrahedral

This table presents plausible coordination scenarios based on the chemistry of related ligands.

Mechanistic Insights and Theoretical Studies on 2 Aminooxazole 5 Carbaldehyde Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Transformation

Understanding the precise pathways by which 2-Aminooxazole-5-carbaldehyde is formed and undergoes further chemical transformations is crucial for its application in synthesis. Computational chemistry provides powerful tools to map these complex reaction landscapes.

Quantum chemical calculations are instrumental in analyzing the reaction pathways involved in the chemistry of 2-aminooxazole systems. For the parent compound, 2-aminooxazole, computational investigations have been pivotal in understanding its photochemical behavior, which is highly relevant to prebiotic chemistry scenarios. Studies have employed methods like spin-flip time-dependent density functional theory (SF-TDDFT) to explore its excited-state dynamics. rsc.org These calculations reveal mechanistic details, such as the C-O ring-opening that leads to the formation of nitrile ylide intermediates upon UV irradiation. rsc.org

For a substituted derivative like this compound, similar computational approaches could be used to model its synthesis, such as a formylation reaction at the C5 position of 2-aminooxazole, or its subsequent transformations. Density Functional Theory (DFT) calculations would allow for the mapping of the potential energy surface, identifying the lowest energy pathways for a given reaction. This analysis would involve calculating the energies of reactants, products, and any intermediates and transition states, thereby providing a comprehensive thermodynamic and kinetic profile of the reaction.

The characterization of transient species such as transition states and intermediates is a key strength of computational modeling. For the parent 2-aminooxazole, multireference quantum-chemical calculations have identified various excited-state intermediates and the conical intersections that facilitate rapid, non-radiative decay after UV absorption. acs.org These studies have pinpointed pathways involving hydrogen atom detachment from the amino group or ring-opening processes. rsc.orgacs.org

In the context of this compound, computational modeling would be essential to understand the mechanisms of reactions involving the aldehyde group. For instance, in a nucleophilic addition reaction to the carbonyl carbon, DFT calculations can model the structure of the tetrahedral intermediate and the transition state leading to its formation. The calculated energy barrier associated with the transition state provides a direct measure of the reaction rate. By modeling different potential pathways, chemists can predict reaction outcomes and optimize conditions for desired transformations.

Understanding Reactivity and Selectivity in 2-Aminooxazole Systems

The reactivity and selectivity of the 2-aminooxazole ring are governed by its inherent electronic properties, which are further modulated by substituents like the 5-carbaldehyde group.

The electronic nature of the 2-aminooxazole scaffold is characterized by the electron-donating amino group at the C2 position and the electronegative oxygen and nitrogen atoms within the ring. This arrangement influences the electron density at various positions. The introduction of a strongly electron-withdrawing carbaldehyde group at the C5 position is expected to significantly alter this electronic landscape.

Computational studies on simpler substituted oxazoles and related thiazoles demonstrate that substituents have a profound effect on the frontier molecular orbitals (HOMO and LUMO) and atomic charges. researchgate.net An electron-withdrawing group like a carbaldehyde group at C5 would lower the energy of both the HOMO and LUMO, making the molecule more resistant to oxidation and more susceptible to reduction. It would also decrease the electron density of the oxazole (B20620) ring, deactivating it towards electrophilic substitution. Conversely, the aldehyde's carbonyl carbon becomes highly electrophilic and thus activated for nucleophilic attack.

The following table, based on generalized data from computational studies of substituted heterocycles, illustrates the expected influence of substituents on electronic properties. researchgate.netnih.gov

CompoundSubstituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on Ring Electron Density
2-AminooxazoleElectron-Donating (NH₂)IncreaseMinor ChangeIncrease
This compoundElectron-Withdrawing (CHO)DecreaseSignificant DecreaseDecrease

This is an illustrative table based on established principles of physical organic chemistry and computational studies on analogous systems.

Catalysis plays a central role in the efficient synthesis and functionalization of oxazole rings. For derivatizing the 2-aminooxazole core, palladium-catalyzed cross-coupling reactions have proven particularly effective. The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., X-Phos) to couple aryl halides with the amino group of 2-aminooxazole, enabling the synthesis of a diverse library of N-substituted derivatives. acs.orgresearchgate.net

These catalytic methods are versatile and could be applied to a substrate like this compound. For instance, the amino group could be functionalized via Buchwald-Hartwig coupling, or the oxazole ring could potentially be modified via other metal-catalyzed C-H activation or cross-coupling strategies, provided the reaction conditions are compatible with the aldehyde functionality. Similarly, copper-catalyzed reactions are also employed for the amination of related benzoxazole (B165842) systems. figshare.com

The table below summarizes catalytic systems used for the derivatization of 2-aminoazole and related scaffolds. acs.org

Reaction TypeCatalytic SystemSubstrateProduct
Buchwald-Hartwig AminationX-Phos Pd G2 / t-BuONa4-Aryl-2-aminooxazole + Aryl bromide4-Aryl-N-aryl-2-aminooxazole
Buchwald-Hartwig AminationS-Phos Pd G2 / Cs₂CO₃4-Aryl-2-aminooxazole + Aryl bromide4-Aryl-N-aryl-2-aminooxazole
Gold-Catalyzed AnnulationGold(I) ComplexYnamide + NitrileSubstituted Aminooxazole

Prebiotic Chemistry and the Origin of 2-Aminooxazole Scaffolds

The 2-aminooxazole scaffold is a cornerstone of modern theories on the prebiotic synthesis of ribonucleotides. It is considered a key intermediate that bridges the gap between simple prebiotic feedstock molecules and the complex building blocks of RNA. Research has demonstrated that 2-aminooxazole can be formed under plausible prebiotic conditions from the reaction of cyanamide (B42294) and glycolaldehyde (B1209225). nih.gov

Once formed, 2-aminooxazole can react with aldehydes like glyceraldehyde to form pentose (B10789219) aminooxazolines, which are direct precursors to pyrimidine (B1678525) ribonucleotides. nih.gov This pathway elegantly circumvents the problematic step of joining a pre-formed sugar to a nucleobase. The distinct reactivity of 2-aminooxazole compared to its imidazole (B134444) and thiazole (B1198619) analogues is crucial, as it preferentially reacts with glyceraldehyde, channeling it towards nucleotide synthesis. nih.gov

While the role of the parent 2-aminooxazole is well-established, the potential significance of functionalized derivatives like this compound is an area of active consideration. In a complex prebiotic soup, further reactions of the primary 2-aminooxazole product are plausible. The introduction of a carbaldehyde group would provide a reactive handle for subsequent condensation or addition reactions, potentially leading to a greater diversity of molecular structures and functions on the early Earth, although this remains a topic for future investigation.

Plausible Formation Pathways under Prebiotic Conditions

Detailed, peer-reviewed research outlining specific plausible formation pathways for this compound under prebiotic conditions is not available. Scientific studies have instead focused on the formation of its parent compound, 2-aminooxazole. Theoretical studies, supported by density functional calculations, have elucidated the mechanism for 2-aminooxazole formation, highlighting the indispensable role of phosphate (B84403) in catalyzing the cyclization and water-elimination steps from precursors like glycolaldehyde and cyanamide. researchgate.netnih.gov

Theoretical Role in the Genesis of Informational Polymers

Specific theoretical roles for this compound in the genesis of informational polymers have not been detailed in the existing scientific literature. The prevailing theories focus on 2-aminooxazole as the central molecule that partakes in the assembly of pyrimidine ribonucleotides, which are fundamental components of RNA. rsc.orgnih.gov It serves as a key intermediate that bridges the gap between simple prebiotic molecules and the more complex structures required for an RNA world. nih.gov

Strategic Applications of 2 Aminooxazole 5 Carbaldehyde As a Synthetic Platform

Utilization as a Building Block in Complex Molecular Architecture

2-Aminooxazole-5-carbaldehyde is a heterocyclic compound with significant potential as a versatile building block in the synthesis of complex molecular architectures. Its structure incorporates three key features that contribute to its reactivity and utility in organic synthesis: a nucleophilic amino group, a reactive aldehyde function, and the oxazole (B20620) ring itself, which can participate in various cycloaddition and rearrangement reactions. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable precursor for the construction of more intricate molecules.

Construction of Advanced Heterocyclic and Polycyclic Systems

The inherent reactivity of this compound lends itself to the synthesis of a variety of advanced heterocyclic and polycyclic systems. The amino group can act as a nucleophile in condensation reactions, while the aldehyde group is susceptible to attack by nucleophiles and can participate in cyclization reactions. The oxazole ring can be involved in ring-opening and rearrangement reactions, further expanding its synthetic utility.

Key Reaction Pathways:

Condensation Reactions: The amino group can react with carbonyl compounds to form imines (Schiff bases), which can then undergo further reactions to form larger heterocyclic systems.

Cyclization Reactions: The aldehyde group can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to initiate cyclization cascades, leading to the formation of fused heterocyclic rings.

Multicomponent Reactions: The diverse reactivity of the functional groups in this compound makes it an ideal candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for the rapid generation of molecular diversity.

While the general reactivity of aminoazoles in the synthesis of heterocycles is well-established, specific examples detailing the use of this compound in the construction of advanced heterocyclic and polycyclic systems are not extensively reported in the scientific literature. nih.gov

Table 1: Potential Heterocyclic Systems Derived from this compound

Reactant(s) Resulting Heterocyclic System Potential Reaction Type
Dicarbonyl compounds Fused pyrazines or pyridines Condensation/Cyclization
Active methylene compounds Substituted pyridines or pyrimidines Knoevenagel condensation/Cyclization

Note: This table represents potential synthetic pathways based on the known reactivity of the functional groups present in this compound. Specific experimental data for these reactions with this particular compound is limited.

Directed Synthesis of Functionalized Organic Molecules

The functional groups of this compound can be selectively modified to introduce a wide range of functionalities, enabling the directed synthesis of specifically tailored organic molecules.

Modification of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to various other functional groups through reactions such as Wittig olefination or Grignard addition. These transformations provide access to a diverse array of derivatives with altered electronic and steric properties.

Modification of the Amino Group: The amino group can be acylated, alkylated, or diazotized, allowing for the introduction of a variety of substituents. These modifications can be used to modulate the reactivity of the oxazole ring and to introduce specific binding motifs for biological targets.

The strategic manipulation of these functional groups allows for the precise control over the final structure of the synthesized molecule, making this compound a valuable tool for the synthesis of functionalized organic molecules with desired properties. However, detailed research findings specifically documenting the directed synthesis of a broad range of functionalized organic molecules from this compound are scarce in the available literature.

Table 2: Potential Functional Group Transformations of this compound

Functional Group Reagent/Condition Resulting Functional Group
Aldehyde NaBH₄ Primary alcohol
Aldehyde KMnO₄ Carboxylic acid
Aldehyde Wittig reagent (Ph₃P=CHR) Alkene
Amino Acyl chloride Amide

Note: This table illustrates potential chemical transformations. The successful implementation of these reactions with this compound would require specific experimental validation.

Contributions to Material Science and Advanced Coating Development

The structural features of this compound suggest its potential for applications in material science and the development of advanced coatings. The presence of a heterocyclic ring and reactive functional groups could enable its use as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers.

The amino and aldehyde groups can participate in the formation of polymeric structures such as polyimines or be used to graft the molecule onto polymer backbones, potentially imparting desirable properties like thermal stability, conductivity, or specific binding capabilities. For instance, the oxazole ring is a known component in some heat-resistant polymers.

Despite this potential, a review of the current scientific literature does not reveal specific studies or applications of this compound in the field of material science or for the development of advanced coatings. While the synthesis of polymers from related aminothiazole compounds has been explored, direct analogues using this compound are not documented. rsc.org

Application in Agrochemical Compound Design and Synthesis

Heterocyclic compounds are a cornerstone of modern agrochemical research, with many commercial pesticides and herbicides containing nitrogen-based ring systems. The 2-aminooxazole moiety is considered a bioisostere of the 2-aminothiazole (B372263) scaffold, which is present in some biologically active compounds. nih.gov This suggests that derivatives of this compound could potentially exhibit useful agrochemical properties.

The aldehyde and amino groups provide convenient handles for the synthesis of a library of derivatives that could be screened for pesticidal or herbicidal activity. For example, the formation of Schiff bases or the acylation of the amino group can lead to a wide range of structures with varying biological activities.

However, there is a lack of specific research in the public domain that details the design, synthesis, and evaluation of agrochemical compounds derived from this compound. While the synthesis of pesticidal agents from other heterocyclic aldehydes has been reported, this specific compound does not appear to have been extensively investigated for this purpose. nih.gov

Comparative Chemical Biology and Scaffold Exploration: a Focus on Structure Property Relationships

Designing Oxazole-Based Chemotypes for Chemical Biology Research

The design of oxazole-based chemotypes for chemical biology research leverages the structural and chemical versatility of the oxazole (B20620) nucleus. chemmethod.com The oxazole ring system is present in numerous natural products and serves as a key pharmacophore in many synthetic medicinal compounds. researchgate.net Its utility stems from its ability to act as a rigid scaffold, presenting substituents in well-defined spatial orientations for interaction with biological targets. The presence of heteroatoms (nitrogen and oxygen) allows for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition.

The synthesis of oxazole derivatives is a mature field, with several classic and modern methods available to generate molecular diversity. researchgate.net A widely used method is the van Leusen oxazole synthesis, which allows for the one-pot creation of 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide). nih.govmdpi.com Other methods include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. researchgate.netwikipedia.org These synthetic strategies enable chemists to systematically modify the oxazole core at its C2, C4, and C5 positions.

For a compound like 2-Aminooxazole-5-carbaldehyde, the substituents provide key functional handles for derivatization:

The 2-amino group: This primary amine can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig coupling) to introduce a wide array of substituents. scribd.comresearchgate.netwikipedia.org This position is critical for modulating the basicity and hydrogen-bonding capabilities of the molecule.

The 5-carbaldehyde group: The aldehyde functionality is a versatile chemical handle for forming imines, undergoing reductive amination, or participating in various condensation reactions. This allows for the attachment of different molecular fragments to probe structure-activity relationships (SAR).

By strategically modifying these positions, researchers can develop libraries of oxazole-based compounds to serve as chemical probes for studying biological pathways or as lead compounds in drug discovery programs. chemmethod.commdpi.com For example, linking an isoxazole (B147169) moiety to an oxazolo[5,4-d]pyrimidine (B1261902) core has been explored in the design of new scaffolds for potential kinase inhibitors. mdpi.com

Isosteric Analogues: Oxazole vs. Thiazole (B1198619) Scaffolds and their Chemical Impact

In medicinal chemistry, the principle of isosterism—the substitution of an atom or group with another that has similar size, shape, and electronic properties—is a powerful tool for lead optimization. A classic isosteric replacement for the oxazole ring is the thiazole ring, where the oxygen atom is replaced by a sulfur atom. nih.govneliti.com This seemingly minor change can have a significant impact on the physicochemical and biological properties of the molecule. nih.gov

Aromaticity and Stability: Thiazole is considered to be more aromatic than oxazole. wikipedia.orgresearchgate.net The greater pi-electron delocalization in thiazoles contributes to their increased stability compared to the corresponding oxazoles. chemmethod.comresearchgate.net This difference in aromaticity and stability can affect the reactivity of the ring and its behavior in a biological environment. For instance, peptidic thiazoles are known to be less susceptible to certain rearrangements compared to their oxazole counterparts. researchgate.net

Electronic and Physicochemical Properties: The substitution of oxygen with the larger, less electronegative, and more polarizable sulfur atom alters the electronic distribution within the ring. This can influence dipole moment, lipophilicity (LogP), and hydrogen-bonding potential. The sulfur atom in the 2-aminothiazole (B372263) scaffold, for example, can be susceptible to metabolic oxidation, which can be a route of inactivation for drug candidates. nih.gov Replacing it with the isosteric 2-aminooxazole can circumvent this metabolic vulnerability. researchgate.netnih.gov

Biological Activity: The switch between an oxazole and a thiazole core can profoundly affect biological activity. In some cases, the two scaffolds are interchangeable with little effect on potency, but often, one is superior to the other. For example, in a study on antitubercular agents, replacing the 2-aminothiazole core with a 2-aminooxazole moiety was investigated to improve metabolic stability and avoid potential issues related to pan-assay interference compounds (PAINS). nih.gov In another context, the substitution of an oxazole for a thiazole ring in VEGFR-2 inhibitors demonstrated the chemical impact of this isosteric replacement on biological activity. researchgate.net

Table 1: Comparative Properties of Oxazole and Thiazole Scaffolds
PropertyOxazoleThiazoleChemical Impact of O-to-S Replacement
AromaticityLess Aromatic wikipedia.orgresearchgate.netMore Aromatic chemmethod.comresearchgate.netIncreased ring stability and altered reactivity. researchgate.net
Basicity (pKa of conjugate acid)0.8 wikipedia.org2.5Thiazole is more basic, affecting ionization state at physiological pH.
Electronegativity of HeteroatomOxygen (3.44)Sulfur (2.58)Alters electron density distribution, dipole moment, and hydrogen bond accepting capacity.
Metabolic StabilityGenerally stable.Sulfur atom can be prone to oxidation. nih.govOxazole can be a more metabolically stable isostere in certain contexts. nih.govnih.gov

Rational Design Principles for Modulating Physicochemical Properties

Rational design in medicinal chemistry involves the iterative process of designing and synthesizing compounds with improved properties based on an understanding of their structure-property relationships. For oxazole-based scaffolds like this compound, several principles can be applied to modulate their physicochemical characteristics for better biological performance.

Modulating Lipophilicity and Solubility: The balance between lipophilicity (LogP) and aqueous solubility is critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Substituents on the oxazole ring can be systematically varied to fine-tune this balance. For instance, adding polar groups (e.g., hydroxyls, amides) can increase solubility, while adding lipophilic groups (e.g., alkyl chains, aryl groups) can increase lipophilicity and potentially enhance membrane permeability. The 2-amino and 5-carbaldehyde groups are ideal anchor points for introducing such modifications.

Enhancing Metabolic Stability: A common reason for drug candidate failure is poor metabolic stability. Rational design can address this by identifying and replacing metabolically labile sites. As discussed, replacing a thiazole with an oxazole can be a strategy to block sulfur oxidation. nih.gov Similarly, incorporating metabolically robust groups or altering the electronic properties of the scaffold can prevent degradation by metabolic enzymes. Computational tools can predict sites of metabolism, guiding the design of more stable analogues. nih.gov

Improving Target Binding and Potency: The oxazole ring provides a rigid core that can reduce the conformational flexibility of a molecule. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. Rational design focuses on optimizing the substituents to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the target's binding site. The 2-amino group can act as a hydrogen bond donor, while the 5-carbaldehyde, after suitable modification, can engage in various interactions.

Table 2: Rational Design Strategies for Modifying Oxazole Scaffolds
Design GoalStrategyExample Modification on a 2-Aminooxazole Scaffold
Increase Aqueous SolubilityIntroduce polar, hydrogen-bonding groups.Convert a C5-aryl group to a C5-(hydroxyphenyl) group; Acylate the 2-amino group with a polar amino acid.
Increase Lipophilicity/PermeabilityIntroduce non-polar, hydrophobic groups.Alkylate the 2-amino group with a long alkyl chain; Add halogen atoms to an aryl substituent at C4 or C5.
Enhance Target Binding AffinityIncorporate groups that form specific interactions (H-bonds, salt bridges) with the target.Modify the 2-amino group to an amide that can act as both H-bond donor and acceptor; Convert the 5-carbaldehyde to a group that fits a specific pocket.
Improve Metabolic StabilityBlock metabolically labile sites (e.g., by fluorination) or replace labile groups.Replace a metabolically susceptible benzyl (B1604629) group with a more stable pyridyl group; Isosteric replacement of thiazole with oxazole. nih.gov

Emerging Research Trajectories and Future Prospects for 2 Aminooxazole 5 Carbaldehyde

Development of Innovative Synthetic Methodologies

Currently, there is a lack of established, innovative synthetic methodologies reported specifically for 2-Aminooxazole-5-carbaldehyde. However, the synthesis of the core 2-aminooxazole structure has been a subject of investigation, particularly in the context of prebiotic chemistry. One notable method involves the reaction of glycolaldehyde (B1209225) with cyanamide (B42294). scienceopen.comresearchgate.netresearchgate.net This reaction is of significant interest as it suggests a plausible pathway for the natural formation of this heterocyclic compound on early Earth.

Future research into the synthesis of this compound could explore modifications of this foundational reaction. For instance, employing substituted α-hydroxyaldehydes in reactions with cyanamide could potentially lead to a variety of substituted 2-aminooxazoles, including the 5-carbaldehyde derivative. Furthermore, the development of catalytic systems to improve the efficiency and selectivity of these reactions will be a crucial area of focus.

Methodologies developed for the synthesis of the analogous 2-aminothiazole-5-carboxamide derivatives, such as those involving solid-phase synthesis with dehydrative cyclization of a thiourea (B124793) intermediate, could also serve as a blueprint for developing synthetic routes to this compound. nih.gov Adapting these methods to use urea (B33335) or its derivatives in place of thiourea could open up new avenues for the production of oxazole-based compounds.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

The structural elucidation and purity assessment of 2-aminooxazole and its derivatives rely on a suite of advanced characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool in this regard. For the parent 2-aminooxazole, both ¹H-NMR and ¹³C-NMR have been used to confirm its structure. scienceopen.com For instance, the proton NMR spectrum of 2-aminooxazole in CDCl₃ shows characteristic signals for the protons on the oxazole (B20620) ring and the amino group. scienceopen.com

Microwave spectroscopy has also been employed to study the rotational spectrum of 2-aminooxazole, providing precise information about its molecular geometry. nih.gov This technique has revealed that 2-aminooxazole is nonplanar, with the amino group bent out of the oxazole plane. nih.gov Such detailed structural information is invaluable for understanding the molecule's reactivity and interactions.

For this compound, it is anticipated that a combination of NMR spectroscopy (¹H, ¹³C, and potentially ¹⁵N), mass spectrometry (for accurate mass determination), and infrared (IR) spectroscopy (to identify the carbonyl group of the aldehyde) would be essential for its unambiguous characterization. High-performance liquid chromatography (HPLC) would also be a critical tool for assessing the purity of synthesized batches.

Computational Chemistry-Driven Design and Prediction for Oxazole-Based Compounds

Computational chemistry is playing an increasingly important role in understanding the properties and reactivity of oxazole-based compounds. Quantum chemical calculations, such as those at the MP2/aug-cc-pVTZ and B3LYP/6-311++G(3df,3pd) levels of theory, have been used to augment experimental microwave spectroscopy data for 2-aminooxazole, providing excellent agreement with experimental spectroscopic constants. nih.gov

Furthermore, computational studies have been conducted to investigate the photochemistry of 2-aminooxazole. rsc.org Spin-flip time-dependent density functional theory (SF-TDDFT) computations have been used to explore the mechanistic pathways of its UV-induced photoreactions, providing insights into the behavior of this molecule under conditions relevant to the early Earth. rsc.org

Density Functional Theory (DFT) calculations have also been utilized to study the interactions between aminooxazole derivatives and amino acids, helping to validate experimental findings and predict preferential arrangements in co-crystal formation. researchgate.net These computational approaches will be instrumental in designing new oxazole-based compounds with specific properties and in predicting their behavior in various chemical and biological systems. For this compound, computational modeling could be used to predict its reactivity, spectroscopic properties, and potential as a building block in the synthesis of more complex molecules.

Interdisciplinary Research Integrating this compound Chemistry

The 2-aminooxazole scaffold is at the heart of significant interdisciplinary research, particularly in the field of prebiotic chemistry. Its potential role in the prebiotic synthesis of pyrimidine (B1678525) ribonucleotides has been a major focus of investigation. researchgate.netnih.gov This research lies at the intersection of chemistry, biology, and astrophysics, as it seeks to understand the chemical origins of life.

In addition to its prebiotic significance, the 2-aminooxazole nucleus is being explored as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Isosteric replacement of the more common 2-aminothiazole (B372263) scaffold with 2-aminooxazole has been investigated in the context of developing new antitubercular agents. nih.govresearchgate.net This work highlights the potential of 2-aminooxazole derivatives in drug discovery and represents a key area of interdisciplinary research between chemistry and medicine.

While specific interdisciplinary research involving this compound has not yet been reported, its structural features suggest potential applications in various fields. The presence of both an amino group and a reactive aldehyde group makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential applications in materials science, as well as in the development of novel therapeutic agents. Future interdisciplinary collaborations will be key to unlocking the full potential of this and other related 2-aminooxazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Aminooxazole-5-carbaldehyde?

  • Methodology :

  • Vilsmeier–Haack Reaction : A common approach involves formylation of 2-aminooxazole derivatives using DMF and POCl₃ under controlled conditions. This method is effective for introducing aldehyde groups into heterocyclic frameworks .
  • Cyclization Strategies : Condensation of 2-aminophenol derivatives with aldehydes or ketones, followed by oxidative cyclization, can yield oxazole rings. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) enhance reaction efficiency .
    • Key Considerations :
  • Monitor reaction temperature to avoid side reactions (e.g., over-oxidation).
  • Use anhydrous solvents (e.g., DMF, ethanol) to prevent hydrolysis of intermediates.

Q. Which analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation, with characteristic signals for the aldehyde proton (~9.8–10.2 ppm) and oxazole ring carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺) and validates purity (>95%) .
    • Supplementary Techniques :
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹).
  • X-ray Crystallography : Resolves molecular geometry but requires high-quality single crystals .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Guidelines :

  • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption .
  • Avoid prolonged exposure to light, which may degrade the aldehyde group.
    • Safety Protocols :
  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks .
  • Dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Variables to Test :

  • Catalyst Loading : Nano-ZnO (1–5 mol%) increases cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature Gradient : Stepwise heating (e.g., 60°C → 100°C) reduces side-product formation.
    • Case Study : A 20% yield increase was achieved by replacing traditional acid catalysts with MTAMO in ethanol at reflux .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Common Issues :

  • Aldehyde Proton Splitting : Unusual splitting patterns may arise from hydrogen bonding or impurities. Re-crystallize the compound and re-acquire NMR in deuterated DMSO .
  • HRMS Discrepancies : Confirm isotopic patterns and compare with theoretical values using software like MassLynx .
    • Systematic Approach :
  • Cross-validate data with multiple techniques (e.g., IR + NMR + HRMS).
  • Replicate synthesis and analysis to rule out experimental error .

Q. What computational tools aid in predicting the reactivity of this compound?

  • Software Recommendations :

  • Gaussian 16 : Models reaction pathways (e.g., Fukui indices for electrophilic attack sites).
  • ChemDraw : Predicts NMR shifts and verifies synthetic feasibility.
    • Case Application : DFT calculations revealed the aldehyde group’s electrophilicity, guiding regioselective modifications in drug design .

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